molecular formula C24H20N2O5S B2382717 N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide CAS No. 892741-25-2

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B2382717
CAS No.: 892741-25-2
M. Wt: 448.49
InChI Key: LPJGIQRTFCDZEQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on similar quinoline and isoquinoline derivatives has highlighted innovative synthetic routes and chemical transformations. For example, the synthesis of tetrahydroisoquinoline derivatives via Pummerer-type cyclization indicates the strategic use of boron trifluoride diethyl etherate to enhance cyclization yields. This method showcases the versatility of quinoline compounds in organic synthesis and their potential as intermediates in complex chemical syntheses (Saitoh et al., 2001).

Potential Antimicrobial Applications

Quinoline derivatives have been studied for their antimicrobial properties, indicating their potential as novel agents in combating bacterial and fungal infections. A notable example includes the synthesis of quinazolinone and thiazolidinone hybrids, demonstrating significant in vitro antibacterial and antifungal activities. These findings suggest the potential of quinoline derivatives in developing new antimicrobial agents (Desai et al., 2011).

Anticancer Applications

Research into coumarin and quinolinone carboxamides has identified compounds with potent anticancer activities. The structural analysis of these compounds, such as N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, through X-ray diffraction analysis confirmed their conformation and highlighted the importance of intramolecular hydrogen bonds in their biological activity. This underlines the role of quinoline derivatives in designing effective anticancer agents (Matiadis et al., 2013).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c1-14-10-15(2)12-17(11-14)25-23(28)16-8-9-19-20(13-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJGIQRTFCDZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.